molecular formula C12H9ClN2O B5546916 3-chloro-N-(pyridin-3-yl)benzamide

3-chloro-N-(pyridin-3-yl)benzamide

Cat. No.: B5546916
M. Wt: 232.66 g/mol
InChI Key: ZGARRZAZQCZDIE-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H9ClN2O. It is a derivative of benzamide, where the benzamide moiety is substituted with a chlorine atom at the 3-position and a pyridin-3-yl group at the nitrogen atom. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives.

    Oxidation: Oxidized products may include pyridine N-oxide derivatives.

    Reduction: Reduced products may include amine derivatives.

    Hydrolysis: Hydrolysis yields 3-chlorobenzoic acid and 3-aminopyridine.

Scientific Research Applications

3-chloro-N-(pyridin-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with bacterial cell wall synthesis or protein synthesis in pathogenic organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the chlorine atom and the pyridin-3-yl group, which can influence its binding affinity to biological targets and its overall pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-chloro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGARRZAZQCZDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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